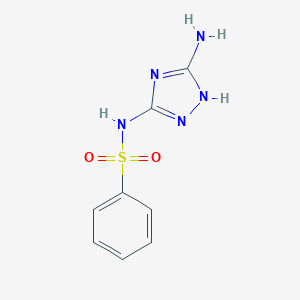
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide
Overview
Description
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide group, which is a benzene ring bonded to a sulfonamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, inhibiting its function . This interaction disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell membrane and ultimately cell death .
Result of Action
The molecular effect of this compound is the inhibition of lanosterol 14α-demethylase, leading to disruption of ergosterol biosynthesis . On a cellular level, this results in damage to the fungal cell membrane, impairing its function and leading to cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide are largely derived from its 1,2,4-triazole core. This core is known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Given its structural similarity to other 1,2,4-triazoles, it may influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 4-chloropyridine-3-sulfonamide, which is then converted to N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates. This intermediate is further reacted with hydrazine hydrate to yield the corresponding 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sulfonyl chlorides, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating or microwave irradiation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce sulfone derivatives .
Scientific Research Applications
N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and triazole derivatives, such as:
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-sulfonamide
Uniqueness
What sets N-(5-amino-4H-1,2,4-triazol-3-yl)benzenesulfonamide apart is its unique combination of a triazole ring and a benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-7-10-8(12-11-7)13-16(14,15)6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBSLOOXCPRTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NNC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548989 | |
| Record name | N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104667-72-3 | |
| Record name | N-(5-Amino-1H-1,2,4-triazol-3-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)



![Dichlorophosphonic acid-[1]naphthyl ester](/img/structure/B10168.png)
